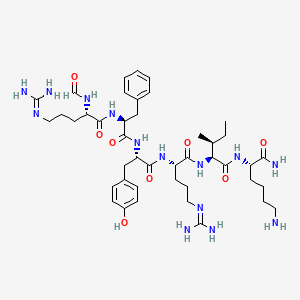

For-RYYRIK-NH2

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

For-RYYRIK-NH2 is synthesized using solid-phase peptide synthesis (SPPS) with the Fmoc (Fluorenylmethyloxycarbonyl) strategy. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain. The process includes:

Coupling: Each amino acid is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Deprotection: The Fmoc group is removed using a base like piperidine.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Analyse Chemischer Reaktionen

Types of Reactions

For-RYYRIK-NH2 undergoes various chemical reactions, including:

Oxidation: The tyrosine residues can be oxidized to form dityrosine.

Reduction: The disulfide bonds, if present, can be reduced to thiols.

Substitution: The arginine residues can undergo guanidination reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

Substitution: Guanidination can be achieved using O-methylisourea.

Major Products

Oxidation: Dityrosine formation.

Reduction: Free thiol groups.

Substitution: Guanidinated arginine residues.

Wissenschaftliche Forschungsanwendungen

For-RYYRIK-NH2 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung der Peptidsynthese und -modifikation.

Biologie: Untersucht wurde seine Rolle bei der Modulation der Nociceptin-Rezeptoraktivität.

Medizin: Potenzielle therapeutische Anwendungen in der Schmerztherapie und Neuroprotektion.

Industrie: Einsatz bei der Entwicklung von Peptid-basierten Medikamenten und diagnostischen Werkzeugen.

Wirkmechanismus

This compound entfaltet seine Wirkungen durch die Bindung an den Nociceptin-Rezeptor ORL1. Es wirkt als Antagonist und hemmt die Aktivierung des Rezeptors durch Nociceptin. Diese Interaktion verhindert die nachgeschalteten Signalwege, die zu Hyperalgesie führen. Zu den wichtigsten molekularen Zielstrukturen gehören G-Protein-gekoppelte Rezeptoren und die Hemmung der Adenylatcyclase-Aktivität .

Wirkmechanismus

For-RYYRIK-NH2 exerts its effects by binding to the nociceptin receptor ORL1. It acts as an antagonist, inhibiting the receptor’s activation by nociceptin. This interaction prevents the downstream signaling pathways that lead to hyperalgesia. The key molecular targets include G-protein coupled receptors and the inhibition of adenylate cyclase activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

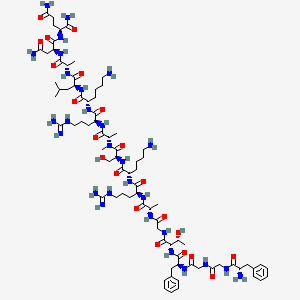

Acetyl-Arginin-Tyrosin-Tyrosin-Arginin-Tryptophan-Lysin-Amid (Ac-RYYRWK-NH2): Ein ähnliches Peptid mit einem Tryptophanrest anstelle von Isoleucin.

Isovaleryl-Arginin-Tyrosin-Tyrosin-Arginin-Isoleucin-Lysin-Amid (IsoVa-RYYRIK-NH2): Eine Variante mit einer Isovalerylgruppe am N-Terminus

Einzigartigkeit

For-RYYRIK-NH2 ist aufgrund seiner spezifischen Bindungsaffinität und antagonistischen Eigenschaften gegenüber dem Nociceptin-Rezeptor ORL1 einzigartig. Studien zu Struktur-Wirkungsbeziehungen haben die Bedeutung der N-terminalen Acetylgruppe und der Argininreste für die Rezeptorbindung hervorgehoben .

Eigenschaften

Molekularformel |

C43H68N14O8 |

|---|---|

Molekulargewicht |

909.1 g/mol |

IUPAC-Name |

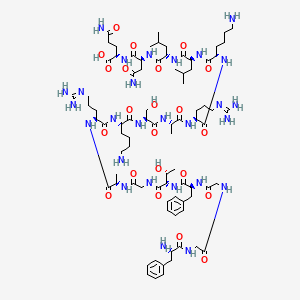

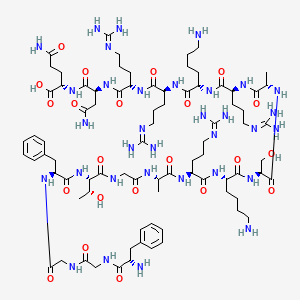

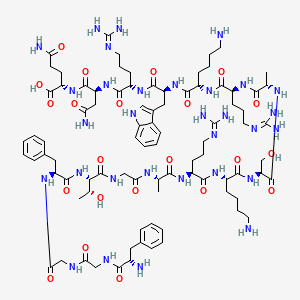

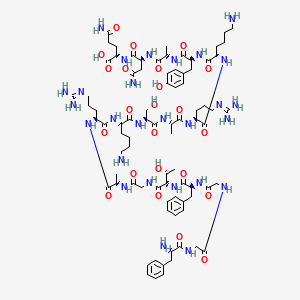

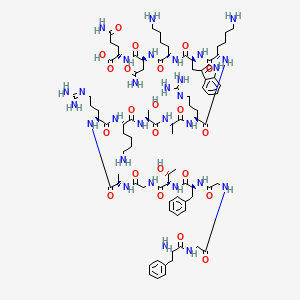

(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-formamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |

InChI |

InChI=1S/C43H68N14O8/c1-3-26(2)35(41(65)53-30(36(45)60)13-7-8-20-44)57-38(62)32(15-10-22-51-43(48)49)54-39(63)34(24-28-16-18-29(59)19-17-28)56-40(64)33(23-27-11-5-4-6-12-27)55-37(61)31(52-25-58)14-9-21-50-42(46)47/h4-6,11-12,16-19,25-26,30-35,59H,3,7-10,13-15,20-24,44H2,1-2H3,(H2,45,60)(H,52,58)(H,53,65)(H,54,63)(H,55,61)(H,56,64)(H,57,62)(H4,46,47,50)(H4,48,49,51)/t26-,30-,31-,32-,33-,34-,35-/m0/s1 |

InChI-Schlüssel |

ZABHXVCIKRRWGE-OLPQHFNPSA-N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCN=C(N)N)NC=O |

Kanonische SMILES |

CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)NC=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]-2-(1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B10848704.png)

![3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide](/img/structure/B10848741.png)

![Methyl 9-acetyloxy-10-(2,3-dimethyloxirane-2-carbonyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848743.png)

![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10848748.png)